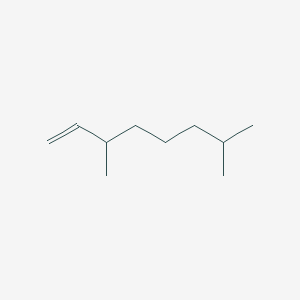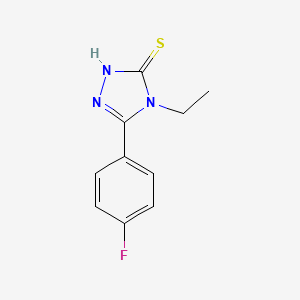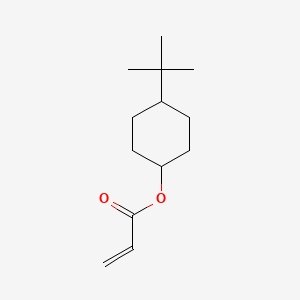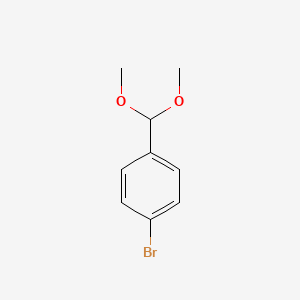
3,7-Dimethyl-1-octene
Vue d'ensemble
Description
3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . It has a molecular formula of C10H20 and a molecular weight of 140.27 .
Synthesis Analysis
3,7-Dimethyl-1-octene is an intermediate in synthesizing 2,6-Dimethylheptanoyl-CoA Sodium Salt . It is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) which plays a major role in branched-chain fatty acid oxidation .Molecular Structure Analysis
The IUPAC Standard InChI for 3,7-Dimethyl-1-octene isInChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 . The IUPAC Standard InChIKey is KSXTZYRIJKDCEA-UHFFFAOYSA-N . Chemical Reactions Analysis
3,7-Dimethyl-1-octene can undergo copolymerization with styrene, 1-vinylnaphthalene, or 2-methylstyrene by Ziegler-Natta catalysts .Physical And Chemical Properties Analysis
3,7-Dimethyl-1-octene has a refractive index of 1.417 . It has a boiling point of 154-156 °C and a density of 0.733 g/mL at 20 °C . It should be stored at 2-8°C .Applications De Recherche Scientifique
Polymerization and Copolymerization
3,7-Dimethyl-1-octene has been studied extensively in the context of polymerization. For instance, Longo et al. (1997) explored the polymerizations of 3,7-dimethyl-1-octene with isotactic specific catalysts, finding products with a homopolymeric isotactic structure (Longo, Oliva, & Oliva, 1997). Similarly, Ciardelli et al. (1974) examined the stereoselective copolymerization of ethylene with racemic and optically active 3,7-dimethyl-1-octene, utilizing ZIEGLER-NATTA isospecific catalysts (Ciardelli, Locatelli, Marchetti, & Zambelli, 1974).
Catalysis and Chemical Reactions
The role of 3,7-Dimethyl-1-octene in catalysis and chemical reactions is another significant area of research. For instance, in the study by Harkal et al. (2005), a selective dimerization reaction of 1,3-butadiene was developed to give 1,3,7-octatriene, demonstrating the use of modified palladium carbene catalysts for this transformation (Harkal, Jackstell, Nierlich, Ortmann, & Beller, 2005). Additionally, Wei et al. (2021) investigated the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts, demonstrating significant catalytic performance for 1-octene conversion and aromatics selectivity (Wei, Song, Han, Xue, Liu, & Peng, 2021).
Biotransformation and Environmental Applications
The biotransformation of compounds related to 3,7-Dimethyl-1-octene has been researched as well. Onken and Berger (1999) studied the transformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias, showing significant microbial formation of rose oxide (Onken & Berger, 1999). Additionally, Atkinson, Tuazon, and Aschmann (1995) investigated the products of gas-phase reactions of O3 with alkenes including 1-octene, identifying various carbonyl products and providing insights into reaction mechanisms (Atkinson, Tuazon, & Aschmann, 1995).
Stereochemistry and Synthesis
The stereochemistry of derivatives of 3,7-Dimethyl-1-octene has been a subject of research. Osorio et al. (1999) established the stereochemistry of 3,7-Dimethyl-3( E )-octene-1,2,6,7-tetraol, a monoterpene isolated from Passiflora quadrangularis, through HPLC analysis (Osorio, Duque, Koami, & Fujimoto, 1999). Additionally, Pino et al. (1964) explored the stereospecific polymerization of racemic 3,7-dimethyl-1-octene with asymmetric catalysts, leading to optically active polymers and monomers (Pino, Ciardelli, & Lorenzi, 1964).
Corrosion Inhibition and Material Science
In the field of material science, Chafiq et al. (2020) investigated the inhibition properties of compounds for mild steel corrosion in HCl, highlighting the potential application of 3,7-Dimethyl-1-octene derivatives in corrosion inhibition (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Safety And Hazards
3,7-Dimethyl-1-octene is classified as a flammable liquid (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
3,7-dimethyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871109 | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-1-octene | |
CAS RN |
4984-01-4 | |
| Record name | 3,7-Dimethyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)



![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)



